molecular formula C5H8N2O2 B2722499 5-Propyl-1,3,4-oxadiazol-2-ol CAS No. 855389-47-8

5-Propyl-1,3,4-oxadiazol-2-ol

Cat. No.: B2722499
CAS No.: 855389-47-8
M. Wt: 128.131
InChI Key: VNOBKMZJKWBFLD-UHFFFAOYSA-N
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Description

5-Propyl-1,3,4-oxadiazol-2-ol is a compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2O2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8) . This indicates the presence of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Corrosion Inhibition

One notable application of 1,3,4-oxadiazole derivatives is in corrosion inhibition. For instance, derivatives such as 5-benzyl-3-((4-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione have been studied for their efficiency in protecting mild steel in hydrochloric acid solution. These studies involve weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, revealing that these derivatives exhibit significant corrosion inhibition efficiency, which is attributed to their adsorption on the metal surface, forming a protective layer (Kalia et al., 2020).

Anticancer Applications

1,3,4-Oxadiazole derivatives have also been identified as potential anticancer agents. For example, derivatives such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been discovered through caspase- and cell-based high-throughput screening assays. These compounds exhibit good activity against several cancer cell lines and can induce apoptosis, a process of programmed cell death crucial for stopping cancer cell proliferation. The molecular targets of these compounds have been identified, demonstrating the utility of chemical genetics in anticancer drug research (Zhang et al., 2005).

Synthetic Applications

The synthesis of 1,3,4-oxadiazole derivatives through environmentally friendly methods has been a subject of research, highlighting the compound's role in green chemistry. For example, a method for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides and 1,1-dichloro-2-nitroethene in water without any catalysts has been developed. This method emphasizes high yields, simplicity, and the avoidance of hazardous solvents, making it an eco-friendly approach to synthesizing these derivatives (Zhu et al., 2015).

Properties

IUPAC Name

5-propyl-3H-1,3,4-oxadiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOBKMZJKWBFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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